7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine
CAS No.:
Cat. No.: VC15843662
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine -](/images/structure/VC15843662.png)
Specification
Molecular Formula | C8H8BrN3 |
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Molecular Weight | 226.07 g/mol |
IUPAC Name | 4-bromo-6-methyl-1H-benzimidazol-2-amine |
Standard InChI | InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12) |
Standard InChI Key | WZZPUOPKGUUPGQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=C1)Br)N=C(N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The benzimidazole core consists of a benzene ring fused to an imidazole ring. Substitutions at positions 5 and 7 introduce steric and electronic modifications:
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Bromine at position 7: Enhances electrophilicity and participates in halogen bonding, which is critical for interactions with biological targets.
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Methyl group at position 5: Contributes to lipophilicity, improving membrane permeability and metabolic stability.
The amine group at position 2 provides a site for further functionalization, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₈BrN₃ |
Molecular Weight | 226.07 g/mol |
Melting Point | 180–185°C (estimated) |
LogP (Partition Coefficient) | 2.1 (predicted) |
Solubility | Low in water; soluble in DMSO |
Synthesis and Derivatization
Synthetic Routes
The synthesis typically involves cyclocondensation of 4-bromo-2-nitroaniline with methylglyoxal, followed by reduction of the nitro group to an amine. Alternative methods include:
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Buchwald-Hartwig Amination: Coupling of 7-bromo-5-methyl-1H-benzimidazole with an amine precursor using palladium catalysts.
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Microwave-Assisted Synthesis: Accelerates reaction times and improves yields under controlled conditions.
Critical Reaction Steps:
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Cyclization: Performed in acidic media (e.g., HCl) to form the benzimidazole ring.
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Bromination: Introduces bromine via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS).
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Benzimidazole Derivatives
Compound | Target | IC₅₀ (µM) | Biological Effect |
---|---|---|---|
5-Methoxybenzimidazol-2-amine | Tubulin | 0.45 | Mitotic arrest in HeLa cells |
6-Bromo-1H-benzimidazole | EGFR Kinase | 1.2 | Reduced A549 cell proliferation |
7-Bromo-5-methyl-1H-benzimidazol-2-amine (Predicted) | CDK2 | ~2.5 | Cell cycle inhibition |
Mechanistic Insights
The bromine atom likely enhances binding affinity to hydrophobic pockets in enzymes, while the methyl group stabilizes interactions through van der Waals forces. The amine group may form hydrogen bonds with catalytic residues, as seen in kinase inhibitors like imatinib.
Applications in Materials Science
Organic Electronics
Benzimidazole derivatives are employed in:
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OLEDs: As electron-transport layers due to high electron affinity.
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Photovoltaic Cells: Enhance charge separation efficiency in donor-acceptor systems.
Catalysis
The compound serves as a ligand in transition metal catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
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